molecular formula C18H16ClN7O B10934277 N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10934277
M. Wt: 381.8 g/mol
InChI Key: XLYCSQSAOIMQHK-UHFFFAOYSA-N
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Description

N~2~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that has garnered significant interest due to its potential biological activities. This compound is part of the triazolopyrimidine family, known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the condensation of 4-chlorobenzyl chloride with 3,5-dimethylpyrazole under basic conditions.

    Cyclization: The intermediate product undergoes cyclization with 1,2,4-triazole-3-carboxamide in the presence of a suitable catalyst to form the triazolopyrimidine core.

    Final Assembly:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N~2~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein tyrosine phosphatases.

    Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to inhibit protein tyrosine phosphatase SHP2, which plays a crucial role in cell signaling pathways involved in cancer progression. The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby disrupting downstream signaling pathways .

Comparison with Similar Compounds

  • 4-(2-Chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
  • 4-(2-Chlorobenzyl)-1-(5-nitro-2-(pyrrolidin-1-yl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Uniqueness: N2-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its specific structural features, such as the combination of a pyrazole ring with a triazolopyrimidine core, which imparts unique biological activities. Its ability to inhibit SHP2 distinguishes it from other similar compounds .

Properties

Molecular Formula

C18H16ClN7O

Molecular Weight

381.8 g/mol

IUPAC Name

N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C18H16ClN7O/c1-11-15(12(2)26(23-11)10-13-4-6-14(19)7-5-13)21-17(27)16-22-18-20-8-3-9-25(18)24-16/h3-9H,10H2,1-2H3,(H,21,27)

InChI Key

XLYCSQSAOIMQHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NC(=O)C3=NN4C=CC=NC4=N3

Origin of Product

United States

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